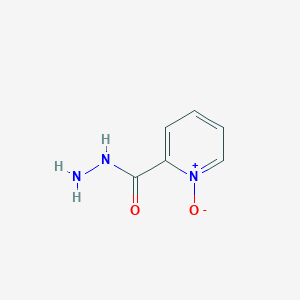

2-Hydrazinocarbonylpyridine 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-oxidopyridin-1-ium-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-8-6(10)5-3-1-2-4-9(5)11/h1-4H,7H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLAFVTWVUQFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)C(=O)NN)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20419150 | |

| Record name | NSC126776 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20419150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54633-17-9 | |

| Record name | NSC126776 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC126776 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20419150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 2 Hydrazinocarbonylpyridine 1 Oxide

Direct and Indirect N-Oxidation Pathways for Pyridine (B92270) Ring Systems

The initial and crucial step in the synthesis is the N-oxidation of a substituted pyridine precursor. This transformation is fundamental as it activates the pyridine ring, influencing its reactivity for subsequent functionalization. wikipedia.org

Regioselective N-Oxidation Techniques

The direct oxidation of the nitrogen atom in the pyridine ring is a common and effective strategy. Various oxidizing agents have been employed to achieve this transformation. arkat-usa.org The choice of reagent and reaction conditions can be critical, especially when the pyridine ring bears other substituents, to ensure regioselectivity and avoid unwanted side reactions.

Commonly used oxidizing agents include peroxy acids, such as peracetic acid and m-chloroperoxybenzoic acid (m-CPBA), which are known for their efficacy in oxidizing pyridine derivatives. orgsyn.orggoogle.com For instance, the oxidation of pyridine with peracetic acid, generated from hydrogen peroxide and acetic acid, is a well-established method. orgsyn.org Similarly, m-CPBA has been successfully used for the N-oxidation of various substituted pyridines, including those with electron-withdrawing groups like cyano and chloro, as well as electron-donating groups like methoxy. google.com

The reaction conditions, such as temperature and solvent, play a significant role in the efficiency of the N-oxidation process. For example, reactions with m-CPBA are often carried out in a solvent like dichloromethane (B109758) at controlled temperatures, typically ranging from 0°C to room temperature, to ensure complete reaction and high purity of the resulting N-oxide. google.com

Table 1: Comparison of Oxidizing Agents for Pyridine N-Oxidation

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Peracetic Acid | Hydrogen peroxide, acetic acid | Readily available reagents | Can lead to side reactions if not controlled |

| m-CPBA | Dichloromethane, 0-25°C | High efficiency, good for various substituted pyridines | Can be more expensive, requires careful handling |

| Hydrogen Peroxide/MTO | Catalytic methyltrioxorhenium (MTO) | Catalytic, high yields for many substituted pyridines | Requires a metal catalyst |

| Sodium Percarbonate/Rhenium Catalyst | Rhenium-based catalysts | Mild conditions, excellent yields | Requires a metal catalyst |

This table provides a summary of common oxidizing agents and their general characteristics.

Green Chemistry Principles in N-Oxide Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of N-oxide synthesis, this has led to the exploration of "greener" oxidizing agents and reaction conditions. organic-chemistry.org

One such approach involves the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts. This method offers excellent yields under mild conditions. organic-chemistry.org Another green alternative is the use of urea-hydrogen peroxide (UHP), a stable and inexpensive solid reagent, which can efficiently oxidize nitrogen heterocycles to their corresponding N-oxides. organic-chemistry.org Furthermore, the use of flow chemistry with a packed-bed microreactor containing titanium silicalite (TS-1) and hydrogen peroxide in methanol (B129727) has been shown to be a safer and more efficient process for pyridine N-oxide synthesis compared to traditional batch reactors. organic-chemistry.org

Introduction of the Hydrazinocarbonyl Moiety via Acylation and Hydrazine (B178648) Coupling

Once the pyridine N-oxide is formed, the next key step is the introduction of the hydrazinocarbonyl group at the 2-position of the pyridine ring. This is typically achieved through a two-step process involving the formation of an activated carboxylic acid derivative followed by coupling with hydrazine.

A common precursor for this transformation is 2-cyanopyridine (B140075) 1-oxide. The cyano group can be hydrolyzed to a carboxylic acid, which is then activated and reacted with hydrazine. Alternatively, direct amidation of a 2-alkoxycarbonylpyridine 1-oxide with hydrazine hydrate (B1144303) is a more direct route.

The reaction of a pyridine N-oxide with a cyanide source in the presence of an acylating agent, such as dimethylcarbamoyl chloride, can lead to the formation of a 2-cyanopyridine derivative. chem-soc.si This intermediate is pivotal for the subsequent introduction of the hydrazinocarbonyl group.

Multi-Component and One-Pot Synthetic Strategies for Related Compounds

While a specific multi-component reaction for the direct synthesis of 2-Hydrazinocarbonylpyridine 1-oxide is not prominently documented, the principles of one-pot and multi-component reactions are widely applied in the synthesis of various substituted pyridine derivatives. mdpi.comorganic-chemistry.orgtandfonline.comresearchgate.netmdpi.com These strategies offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.

For instance, three-component reactions involving an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) have been developed for the synthesis of polysubstituted pyridines with high regiocontrol. organic-chemistry.org Another example is the one-pot synthesis of 3,5-diaryl pyridines from aromatic terminal alkynes and benzamide. mdpi.com These methodologies, while not directly yielding the target compound, showcase the power of convergent synthetic approaches that could potentially be adapted for the synthesis of 2-Hydrazinocarbonylpyridine 1-oxide or its precursors.

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification of pyridine N-oxides and their derivatives is crucial to obtain products of high purity. Common impurities in pyridine-based compounds include water and other amine derivatives. lookchem.com

For pyridine N-oxide itself, which is a hygroscopic solid, purification can be achieved by crystallization from a suitable solvent like ether or by sublimation under vacuum. reddit.com Azeotropic distillation with toluene (B28343) is another effective method for drying pyridine N-oxides. reddit.com

For intermediates and the final product, chromatographic techniques such as column chromatography are often employed. The choice of the stationary phase (e.g., silica (B1680970) gel) and the eluent system is critical for achieving good separation. mdpi.com In some cases, purification can be achieved by recrystallization from an appropriate solvent. tandfonline.com For acidic or basic compounds, the formation of a salt, such as a hydrochloride salt, can facilitate purification by crystallization. orgsyn.org

Table 2: Common Purification Techniques

| Technique | Application | Key Considerations |

| Crystallization | Purification of solid compounds | Choice of solvent, temperature control |

| Sublimation | Purification of volatile solids | Requires vacuum and temperature gradient |

| Azeotropic Distillation | Removal of water | Choice of azeotroping agent (e.g., toluene) |

| Column Chromatography | Separation of mixtures | Choice of stationary and mobile phases |

| Salt Formation | Purification of acidic/basic compounds | Selection of appropriate acid/base |

This table summarizes common laboratory techniques used for the purification of organic compounds.

Chemical Reactivity and Mechanistic Investigations of 2 Hydrazinocarbonylpyridine 1 Oxide

Reactivity of the Pyridine (B92270) N-Oxide Functionality

The presence of the N-oxide group significantly influences the electronic properties of the pyridine ring, enhancing its reactivity towards both nucleophilic and electrophilic reagents compared to the parent pyridine. bhu.ac.inchemtube3d.com The oxygen atom, being electron-donating through resonance, increases the electron density at the ortho (2-) and para (4-) positions, while the electropositive nitrogen atom activates these same positions for nucleophilic attack. bhu.ac.inalmerja.com

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Pyridine N-oxides are more susceptible to nucleophilic substitution than pyridine itself. bhu.ac.inchemtube3d.com The N-oxide functionality activates the 2- and 4-positions of the ring for attack by nucleophiles. chemtube3d.com This increased reactivity can be attributed to the resonance structures that place a partial positive charge on these carbon atoms. bhu.ac.in

A common transformation involves the reaction of pyridine N-oxides with reagents like phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 2- or 4-position. wikipedia.orgchemtube3d.com This reaction proceeds through the initial attack of the N-oxide oxygen on the phosphorus reagent, followed by the addition of a chloride ion to the activated ring and subsequent elimination to restore aromaticity. almerja.comchemtube3d.com This chlorination is a valuable step as the resulting chloropyridine derivatives are themselves versatile intermediates for further nucleophilic substitutions. chemtube3d.com

Similarly, amination of the pyridine N-oxide ring can be achieved. While direct amination can be challenging, Reissert-Henze type reactions provide a pathway. nih.gov For instance, pyridine N-oxides can react with activated isocyanides in a one-pot, two-step process to yield 2-aminopyridines. nih.gov Mechanistic studies suggest that the reaction of pyridine N-oxides with arylzinc reagents in the presence of trifluoroacetic anhydride (B1165640) (TFAA) proceeds via a 5-arylpenta-2,4-dienal oxime intermediate to form 2-arylpyridines. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Pyridine N-Oxides

| Reactant(s) | Reagent(s) | Product Type | Reference(s) |

| Pyridine N-oxide | POCl₃ | 2- and 4-Chloropyridine | wikipedia.orgchemtube3d.com |

| Pyridine N-oxide | Activated Isocyanides | 2-Aminopyridine | nih.gov |

| Pyridine N-oxide | Arylzinc, TFAA | 2-Arylpyridine | researchgate.net |

Electrophilic Reactivity and Functionalization

The N-oxide group activates the pyridine ring towards electrophilic aromatic substitution (EAS), primarily at the 4-position. bhu.ac.in The oxygen atom can donate electron density into the ring via resonance, making the ring more susceptible to attack by electrophiles than pyridine, which is generally deactivated towards EAS. bhu.ac.inrsc.org

A classic example is the nitration of pyridine N-oxide. Treatment with fuming nitric acid and sulfuric acid introduces a nitro group at the 4-position to yield 4-nitropyridine (B72724) N-oxide. bhu.ac.in Computational studies on the nitration of pyridine N-oxide with the nitronium ion (NO₂⁺) indicate that the reaction proceeds through a stepwise polar mechanism. rsc.org While the ortho nitro compound is the kinetically controlled product, the experimentally observed para product is favored when explicit solvation of the N-oxide oxygen is considered. rsc.org

The N-oxide functionality can later be removed through deoxygenation, providing a strategic route to synthesize 4-substituted pyridines that are not easily accessible from the parent pyridine. bhu.ac.inwikipedia.org

Oxygen Atom Transfer Chemistry

The N-O bond in pyridine N-oxides is a key feature of their reactivity, enabling them to act as oxygen atom transfer agents. This process, known as deoxygenation, is often employed to revert the N-oxide back to the corresponding pyridine after it has served its purpose in directing substitution reactions. bhu.ac.in

Various reagents can effect this deoxygenation. Trivalent phosphorus compounds, such as phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃), are effective for this transformation. almerja.comacs.org The phosphorus atom attacks the oxygen, forming a stable P=O double bond and releasing the pyridine. almerja.com

Catalytic methods for deoxygenation have also been developed. For instance, a palladium-catalyzed transfer oxidation using triethylamine (B128534) as the oxygen acceptor can chemoselectively deoxygenate pyridine N-oxides, tolerating a range of other functional groups. organic-chemistry.org Rhenium-catalyzed oxygen atom transfer from pyridine N-oxides to triphenylphosphine has also been studied, with the reaction kinetics suggesting a complex mechanism involving the N-oxide as both a substrate and a cocatalyst. acs.org Furthermore, pyridazine (B1198779) N-oxides have been investigated as photoactivatable sources of atomic oxygen for oxidation reactions. nih.gov

Reactions Involving the Hydrazinocarbonyl Group

The hydrazinocarbonyl group (-CONHNH₂) is a versatile functional handle, readily participating in reactions that lead to the formation of new C-N bonds and heterocyclic structures.

Condensation Reactions with Carbonyl Compounds to Form Hydrazones

The hydrazine (B178648) moiety of 2-hydrazinocarbonylpyridine 1-oxide is nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is a cornerstone of hydrazide chemistry, forming a stable C=N double bond. researchgate.net

The reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid (e.g., acetic acid or sulfuric acid) to accelerate the reaction. researchgate.net The resulting hydrazones, which incorporate the 2-picolinoyl N-oxide framework, are themselves of interest for their potential applications and as intermediates for further synthesis. jconsortium.com The formation of these hydrazone derivatives is a common strategy in the development of new chemical entities. researchgate.net

Table 2: General Condensation Reaction to Form Hydrazones

| Reactant 1 | Reactant 2 | Product | Conditions | Reference(s) |

| 2-Hydrazinocarbonylpyridine 1-oxide | Aldehyde or Ketone | N'-Alkylidene/Arylidene-2-pyridinecarbohydrazide 1-oxide | Acid catalyst (e.g., acetic acid), alcoholic solvent | researchgate.net |

Cyclization Reactions to Form Heterocyclic Systems

The hydrazinocarbonyl group is a key precursor for the synthesis of a wide variety of heterocyclic compounds. jconsortium.com The presence of two adjacent nitrogen atoms and a carbonyl group provides multiple reactive sites for intramolecular or intermolecular cyclization reactions.

Hydrazones derived from 2-hydrazinocarbonylpyridine 1-oxide can undergo further cyclization to form various five- and six-membered heterocyclic rings. For example, reactions with appropriate reagents can lead to the formation of pyrazoles, 1,2,4-triazoles, 1,3,4-oxadiazoles, and other systems. researchgate.netresearchgate.net The specific heterocyclic system formed depends on the nature of the cyclizing agent and the reaction conditions. The development of C-H functionalization reactions has also become a significant method for forming heterocycles from hydrazone precursors. researchgate.net The synthesis of new heterocyclic systems is an active area of research, with methods being developed for the construction of fused ring systems starting from precursors containing a hydrazine moiety. nih.govresearchgate.net

Acyl Hydrazine Chemistry and Derivatives

The chemistry of 2-Hydrazinocarbonylpyridine 1-oxide is significantly influenced by the presence of the acyl hydrazine functional group (-CONHNH₂). This moiety is a versatile precursor for the synthesis of a wide array of derivatives, primarily through reactions at the terminal nitrogen atom. The most common transformations involve condensation reactions with various carbonyl compounds to form acylhydrazones.

Acylhydrazones are a class of compounds characterized by the azomethine group (–NH–N=CH–) linked to a carbonyl group. jconsortium.com The synthesis of these derivatives from 2-Hydrazinocarbonylpyridine 1-oxide typically involves the reaction of the hydrazide with aldehydes or ketones. These reactions are often carried out in polar solvents such as ethanol (B145695) or methanol (B129727) and may be catalyzed by a small amount of acid. jconsortium.com The resulting acylhydrazone derivatives of 2-Hydrazinocarbonylpyridine 1-oxide are of interest due to their potential applications in coordination chemistry and materials science. ruzickadays.eu

The general scheme for the formation of acylhydrazone derivatives from 2-Hydrazinocarbonylpyridine 1-oxide is as follows:

Scheme 1: General reaction for the synthesis of acylhydrazone derivatives of 2-Hydrazinocarbonylpyridine 1-oxide.

The reactivity of the acyl hydrazine group allows for the introduction of a wide variety of substituents (R¹ and R²) into the molecule, enabling the fine-tuning of its chemical and physical properties. The nature of the carbonyl compound used in the condensation reaction dictates the structure of the resulting acylhydrazone.

For instance, the reaction of a hydrazide with a substituted benzaldehyde (B42025) leads to the formation of the corresponding N'-benzylidenehydrazide. The characterization of these derivatives is typically performed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.

Table 1: Spectroscopic Data for a Representative Acylhydrazone Derivative

| Compound | FT-IR (cm⁻¹) Highlights | ¹H-NMR (δ, ppm) Highlights | ¹³C-NMR (δ, ppm) Highlights |

| Representative N'-[1-(pyridin-3-yl)ethylidene]cyanoacetohydrazide | 3500-3400 (NH), 2200 (CN), 1680 (C=O) | 10.81 (s, 1H, NH), 7.43-8.99 (m, 4H, pyridine-H), 4.26 (s, 2H, CH₂), 2.28 (s, 3H, CH₃) | 169.8 (C=O), 168.1 (C=N), 151.0, 150.2, 133.7, 123.4, 122.1 (pyridine C), 116.8 (CN), 28.9 (CH₂), 14.2 (CH₃) |

Data adapted from a study on a similar hydrazide-hydrazone derivative. jconsortium.comnih.gov

The formation of these derivatives highlights the utility of 2-Hydrazinocarbonylpyridine 1-oxide as a versatile building block in organic synthesis. The resulting acylhydrazones can undergo further chemical transformations, such as cyclization reactions, to produce various heterocyclic compounds. nih.gov

Tautomerism and Conformational Analysis in Solution and Solid State

The structural properties of 2-Hydrazinocarbonylpyridine 1-oxide are complex, with the potential for both tautomerism and conformational isomerism. These phenomena are crucial for understanding the molecule's reactivity and interactions in different environments.

Tautomerism:

Tautomerism is a form of constitutional isomerism where isomers of a compound can readily interconvert. For 2-Hydrazinocarbonylpyridine 1-oxide, several tautomeric forms are possible due to the presence of the pyridine N-oxide and the acyl hydrazine moieties.

The pyridine N-oxide itself can exist in equilibrium with its tautomer, 2-hydroxypyridine. However, for many pyridine N-oxide derivatives, the N-oxide form is predominant.

The acyl hydrazine group can exhibit keto-enol tautomerism, where the keto form (A) is in equilibrium with the enol form (B):

Scheme 2: Keto-enol tautomerism in the acyl hydrazine moiety.

Furthermore, the entire 2-Hydrazinocarbonylpyridine 1-oxide molecule can exhibit a more complex tautomerism involving the pyridine ring, the N-oxide, and the acyl hydrazine side chain. Computational studies on similar hydrazone systems have shown that the relative stability of tautomers is influenced by factors such as intramolecular hydrogen bonding and the electronic nature of substituents. nih.gov For instance, in many hydrazone compounds, the azine tautomeric state is preferred, while for oxygen-substituted compounds, the hydrazone tautomer is often more stable. nih.gov

The equilibrium between these tautomeric forms can be influenced by the solvent polarity and the physical state (solution or solid). In polar solvents, tautomers with greater charge separation may be favored.

Conformational Analysis:

Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds. For 2-Hydrazinocarbonylpyridine 1-oxide, rotation around the C-C and C-N single bonds of the side chain, as well as the N-N bond of the hydrazide, can lead to different spatial arrangements of the atoms.

Acylhydrazones, which are derivatives of 2-Hydrazinocarbonylpyridine 1-oxide, are known to exist as a mixture of geometric isomers (E/Z) due to the restricted rotation around the C=N double bond. mdpi.com Generally, the E isomer is more predominant due to its higher stability. mdpi.com

Additionally, conformational isomerism arises from rotation around the N-N and N-C bonds, leading to syn- and anti-periplanar conformers. mdpi.com The relative stability of these conformers is influenced by steric hindrance and intramolecular hydrogen bonding.

Table 2: Possible Isomers of Acylhydrazone Derivatives

| Isomer Type | Description | Structural Representation |

| Geometric Isomers | Arise from restricted rotation about the C=N double bond. | E and Z isomers |

| Conformational Isomers | Arise from rotation about single bonds (N-N, N-C). | syn- and anti-periplanar conformers |

The specific conformation adopted by 2-Hydrazinocarbonylpyridine 1-oxide and its derivatives in solution and in the solid state will depend on a delicate balance of these electronic and steric factors, as well as intermolecular interactions such as hydrogen bonding in the crystal lattice. Detailed experimental studies, such as X-ray crystallography and NMR spectroscopy in various solvents, combined with computational modeling, would be necessary to fully elucidate the preferred tautomeric and conformational forms of this molecule.

Coordination Chemistry and Metal Complexation of 2 Hydrazinocarbonylpyridine 1 Oxide

Ligand Design and Binding Modes

The coordination capabilities of 2-Hydrazinocarbonylpyridine 1-oxide are dictated by the presence of multiple donor atoms and its ability to exist in different tautomeric forms. These features allow for a variety of binding modes, leading to the formation of complexes with diverse geometries and properties.

2-Hydrazinocarbonylpyridine 1-oxide is a potentially multidentate ligand, capable of binding to a metal center through several donor atoms. The primary coordination sites are the oxygen atom of the pyridine (B92270) N-oxide group and the nitrogen atoms of the hydrazinocarbonyl moiety. mtct.ac.in The ligand can exist in tautomeric forms, the amido and the iminol forms, which influences its coordination behavior. In the amido form, it typically coordinates as a neutral ligand, while in the deprotonated iminol form, it acts as an anionic ligand. mtct.ac.in

The coordination can occur in several ways:

Bidentate Coordination: The most common mode of coordination is bidentate, involving the pyridine N-oxide oxygen and the terminal amino nitrogen of the hydrazinocarbonyl group, forming a stable five-membered chelate ring.

Tridentate Coordination: In some cases, particularly with larger metal ions or in the presence of suitable auxiliary ligands, the ligand can act in a tridentate fashion. This can involve the pyridine N-oxide oxygen, the terminal amino nitrogen, and the carbonyl oxygen of the hydrazinocarbonyl group.

Bridging Coordination: The ligand also possesses the ability to bridge two metal centers, leading to the formation of polynuclear complexes. This can occur through the N-O group of the pyridine N-oxide or the hydrazinocarbonyl moiety.

The versatility in coordination is a key feature of 2-Hydrazinocarbonylpyridine 1-oxide, allowing for the synthesis of a wide array of metal complexes with tailored properties. researchgate.net

The coordination geometry of the resulting metal complexes is influenced by a combination of steric and electronic factors. orientjchem.org

Steric Effects: The steric hindrance between the ligand and other coordinated ligands, as well as between the ligand molecules themselves, can significantly impact the coordination geometry. For instance, the presence of bulky co-ligands may favor a lower coordination number or a distorted geometry. The planarity of the pyridine ring and the flexibility of the hydrazinocarbonyl chain also play a role in determining the final structure.

Electronic Effects: The electronic properties of the metal ion, such as its size, charge, and d-electron configuration, are crucial in determining the preferred coordination geometry. For example, d8 metals like Ni(II) and Pt(II) often favor square planar geometries, while d10 metals like Zn(II) are commonly found in tetrahedral environments. The electronic nature of the 2-Hydrazinocarbonylpyridine 1-oxide ligand, including the electron-donating ability of the N-oxide and hydrazinocarbonyl groups, also influences the stability of different coordination geometries.

Table 1: Common Coordination Geometries

| Coordination Number | Geometry | Examples of Metal Ions |

|---|---|---|

| 4 | Tetrahedral | Zn(II), Cd(II) |

| 4 | Square Planar | Ni(II), Cu(II), Pt(II) |

| 6 | Octahedral | Mn(II), Fe(II), Co(II), Ni(II), Cu(II) |

Complexation with Transition Metals

The ability of 2-Hydrazinocarbonylpyridine 1-oxide to form stable complexes with a variety of transition metals has been a subject of extensive research. The study of these complexes provides valuable insights into their electronic, magnetic, and structural properties.

Complexes of 2-Hydrazinocarbonylpyridine 1-oxide with first-row transition metals such as manganese, iron, cobalt, nickel, copper, and zinc have been synthesized and characterized using various spectroscopic and analytical techniques. nih.govjocpr.com The synthesis typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with the application of heat. nih.gov

The characterization of these complexes is carried out using methods such as:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing the shifts in the vibrational frequencies of the N-O, C=O, and N-H bonds upon complexation.

Electronic Spectroscopy (UV-Vis): To study the d-d electronic transitions of the metal ions, which provides information about the coordination geometry.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complexes, which helps in elucidating the electronic configuration and spin state of the metal ion.

X-ray Crystallography: To determine the precise three-dimensional structure of the complexes in the solid state. jlu.edu.cnresearchgate.net

Table 2: Representative First-Row Transition Metal Complexes

| Metal Ion | Typical Formula | Coordination Geometry | Magnetic Moment (B.M.) |

|---|---|---|---|

| Mn(II) | [Mn(L)2Cl2] | Octahedral | ~5.9 |

| Fe(III) | [Fe(L)2Cl2]Cl | Octahedral | ~5.9 |

| Co(II) | Co(L)2(H2O)22 | Octahedral | ~4.8-5.2 |

| Ni(II) | [Ni(L)2]Cl2 | Octahedral | ~2.9-3.4 |

| Cu(II) | [Cu(L)Cl2] | Square Planar/Distorted Octahedral | ~1.8-2.2 |

| Zn(II) | [Zn(L)2]SO4 | Tetrahedral/Octahedral | Diamagnetic |

*L represents the 2-Hydrazinocarbonylpyridine 1-oxide ligand.

The coordination chemistry of 2-Hydrazinocarbonylpyridine 1-oxide with platinum group metals (PGMs), including ruthenium, rhodium, palladium, osmium, iridium, and platinum, is an area of growing interest due to the potential applications of these complexes in catalysis and materials science. bendola.com The synthesis of PGM complexes often requires milder reaction conditions compared to first-row transition metals. researchgate.net

The coordination behavior with PGMs can be more complex, with the possibility of C-H activation of the pyridine ring and the formation of organometallic species. rsc.org The strong ligand field of the pyridine N-oxide and hydrazinocarbonyl moieties can lead to the formation of low-spin complexes with well-defined geometries. The resulting complexes are often stable and can be isolated and characterized using multinuclear NMR spectroscopy, in addition to the techniques mentioned earlier.

In complexes with redox-active metal centers, the ligand can act as an electron reservoir, stabilizing the metal in unusual oxidation states. rsc.org This can be probed using techniques like cyclic voltammetry, which provides information about the redox potentials of the metal-ligand system. The ability to tune the redox properties of the metal center by modifying the ligand framework is a key aspect in the design of catalysts for redox reactions. ismrm.orgacs.orgnih.gov For instance, iron complexes can switch between Fe(II) and Fe(III) states, a property that is crucial in many biological and catalytic processes. nih.gov

Catalytic Applications of 2-Hydrazinocarbonylpyridine 1-oxide Metal ComplexesThere are no known catalytic applications for metal complexes of this ligand.

Potential in Material Synthesis as Precursors

The compound 2-Hydrazinocarbonylpyridine 1-oxide is a nitrogen-containing heterocyclic molecule with a pyridine ring substituted by both a hydrazine (B178648) and a carbonyl group. evitachem.com Its unique molecular architecture, featuring multiple potential donor sites, suggests its promise as a versatile building block, or precursor, in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). While the direct application of this specific ligand in material synthesis is not yet extensively documented in publicly available research, an analysis of its structural features and a comparison with related ligands allows for a comprehensive evaluation of its potential.

The synthesis of 2-Hydrazinocarbonylpyridine 1-oxide can be achieved through established chemical pathways. A common synthetic route involves the condensation reaction between pyridine-2-carboxaldehyde and hydrazine hydrate (B1144303). evitachem.com Following this, the N-oxide functionality is introduced via an oxidation reaction, for which oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) can be employed. evitachem.com The reaction is typically carried out under reflux conditions in a suitable solvent like ethanol (B145695) or methanol (B129727), with the final product purified by recrystallization or chromatography. evitachem.com

The potential of 2-Hydrazinocarbonylpyridine 1-oxide as a precursor in material synthesis stems from its ability to act as a multidentate ligand, capable of coordinating to metal centers through various atoms. The potential coordination sites within the molecule are the N-oxide oxygen atom, the carbonyl oxygen atom, and the nitrogen atoms of the hydrazine group. This multifunctionality allows for the formation of diverse and intricate coordination networks, which are the fundamental structures of coordination polymers and MOFs.

The N-oxide group is a well-known coordination site in many pyridine-based ligands, often participating in the formation of bridged structures between metal centers. Similarly, the carbonyl group can coordinate to metal ions, and the hydrazine moiety offers additional nitrogen donor atoms. The presence of these multiple binding sites allows for the ligand to act as a linker, connecting metal ions or metal clusters into one-, two-, or three-dimensional networks. The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions.

The table below outlines the potential coordination modes of 2-Hydrazinocarbonylpyridine 1-oxide, which underpin its potential as a precursor for new materials.

| Potential Coordination Site | Description | Potential Role in Material Synthesis |

| N-oxide Oxygen | The oxygen atom attached to the pyridine nitrogen. | Can act as a bridging ligand between two metal centers, facilitating the formation of extended networks. |

| Carbonyl Oxygen | The oxygen atom of the carbonyl group. | Can coordinate to a metal center, acting as a monodentate or potentially a bridging ligand. |

| Hydrazine Nitrogens | The two nitrogen atoms of the hydrazine group. | Can coordinate to one or more metal centers, offering further connectivity points. |

The versatility of these coordination modes suggests that 2-Hydrazinocarbonylpyridine 1-oxide could be utilized to synthesize materials with interesting structural topologies and potentially novel physical or chemical properties. For instance, the formation of porous MOFs with this ligand could lead to materials with applications in gas storage, separation, or catalysis. The specific properties of the resulting materials would be highly dependent on the final crystal structure, which is influenced by the coordination environment of the metal ions and the way the ligands link them together. While direct examples of materials synthesized from 2-Hydrazinocarbonylpyridine 1-oxide are scarce in the literature, the principles of coordination chemistry strongly support its potential as a valuable precursor in the field of material synthesis.

Design and Synthesis of Functionalized Derivatives and Analogs

Modification of the Pyridine (B92270) Ring System

The pyridine N-oxide ring is susceptible to a range of electrophilic and nucleophilic substitution reactions, allowing for the introduction of various substituents. These modifications can significantly alter the electronic properties of the molecule, influencing its reactivity and coordination behavior. While specific examples for the direct modification of the pyridine ring in 2-Hydrazinocarbonylpyridine 1-oxide are not extensively documented in publicly available research, general principles of pyridine N-oxide chemistry can be applied. For instance, nitration, halogenation, and alkylation reactions at positions 4 and 6 of the pyridine ring are common strategies to introduce new functional groups. The electron-donating or -withdrawing nature of these substituents can have a profound effect on the basicity of the pyridine nitrogen and the acidity of the hydrazinocarbonyl protons.

Derivatization of the Hydrazinocarbonyl Moiety

The hydrazinocarbonyl group is a key functional handle for derivatization, offering multiple sites for chemical modification. These modifications can lead to the formation of a wide array of analogs with potentially enhanced biological activity or improved material properties.

The terminal nitrogen of the hydrazinocarbonyl moiety is a nucleophilic center that can readily react with various electrophiles to form N'-substituted derivatives. This approach has been widely used to synthesize libraries of hydrazone and acylhydrazone compounds from related hydrazine-containing precursors. For example, condensation reactions with aldehydes and ketones can yield a diverse range of hydrazones. The substituents on the aldehyde or ketone starting material can be varied to introduce different steric and electronic features into the final molecule.

Table 1: Examples of N'-Substituted Hydrazone Derivatives from Related Hydrazide Precursors

| Hydrazide Precursor | Aldehyde/Ketone | Resulting N'-Substituted Hydrazone |

| Pyrazole carbohydrazide (B1668358) | 4-Methoxybenzaldehyde | (E)-N'-(4-methoxybenzylidene)pyrazole-4-carbohydrazide |

| Isatin | Phenylaminopropanamide hydrazide | 3-((4-Methoxyphenyl)(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)amino)-N'-(2-oxoindolin-3-ylidene)propanehydrazide researchgate.net |

This table illustrates the general principle of forming N'-substituted hydrazones from hydrazide precursors, a strategy applicable to 2-Hydrazinocarbonylpyridine 1-oxide.

The hydrazinocarbonyl group can also serve as a linker for conjugating 2-Hydrazinocarbonylpyridine 1-oxide to other functional molecules, such as bioactive compounds, fluorescent tags, or solid supports. This strategy is particularly relevant in the development of targeted drug delivery systems or novel analytical reagents. The reaction of the hydrazide with activated carboxylic acids or isocyanates can form stable amide or urea (B33335) linkages, respectively.

Chiral Derivatives and Their Potential in Asymmetric Synthesis

The introduction of chirality into the 2-Hydrazinocarbonylpyridine 1-oxide scaffold can lead to the development of novel chiral ligands and organocatalysts for asymmetric synthesis. researchgate.net Chiral auxiliaries can be attached to the hydrazinocarbonyl moiety, or chiral substituents can be introduced onto the pyridine ring. These chiral derivatives can then be employed to catalyze stereoselective reactions, such as aldol (B89426) reactions, Michael additions, or Diels-Alder reactions. The N-oxide functionality can play a crucial role in coordinating to a metal center or in activating substrates through hydrogen bonding, thereby influencing the stereochemical outcome of the reaction. While specific applications of chiral derivatives of 2-Hydrazinocarbonylpyridine 1-oxide in asymmetric catalysis are yet to be widely reported, the broader field of chiral pyridine N-oxides demonstrates significant promise. nih.gov

Impact of Structural Modifications on Ligand Properties and Coordination Affinity

The structural modifications discussed above have a direct impact on the ligand properties and coordination affinity of 2-Hydrazinocarbonylpyridine 1-oxide and its derivatives. The introduction of substituents on the pyridine ring can alter the electron density at the N-oxide oxygen and the pyridine nitrogen, thereby affecting their ability to coordinate to metal ions. Similarly, derivatization of the hydrazinocarbonyl moiety can introduce new coordination sites or sterically hinder existing ones.

The coordination chemistry of pyridine N-oxide derivatives with various metal ions has been extensively studied. These compounds can act as monodentate, bidentate, or bridging ligands, forming a variety of coordination complexes with different geometries and stoichiometries. The specific coordination mode is influenced by the nature of the metal ion, the substituents on the pyridine ring, and the reaction conditions. For instance, manganese(II) acetate (B1210297) has been shown to form coordination polymers with substituted pyridine N-oxides, where the N-oxide oxygen and the acetate ions bridge the metal centers. nih.gov

Computational and Theoretical Investigations of 2 Hydrazinocarbonylpyridine 1 Oxide and Its Complexes

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-Hydrazinocarbonylpyridine 1-oxide. These studies typically involve the use of methods like Density Functional Theory (DFT) to elucidate the distribution of electrons within the molecule, which in turn governs its reactivity and spectroscopic properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. For molecules structurally similar to pyridine (B92270) N-oxides, the HOMO is often localized on the N-oxide group and the pyridine ring, indicating these are regions susceptible to electrophilic attack. Conversely, the LUMO is typically distributed over the pyridine ring and the carbonyl group, suggesting these sites are prone to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. For 2-Hydrazinocarbonylpyridine 1-oxide, MEP maps would show negative potential regions (typically colored red or yellow) around the oxygen atoms of the N-oxide and carbonyl groups, indicating their high electron density and propensity to act as hydrogen bond acceptors or coordination sites for metal ions. Positive potential regions (blue) would be expected around the hydrogen atoms of the hydrazino group, making them potential hydrogen bond donors.

Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) has proven to be an exceptionally accurate and efficient method for predicting the molecular geometry and vibrational frequencies of organic compounds, including 2-Hydrazinocarbonylpyridine 1-oxide.

DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), can be used to determine the optimized three-dimensional structure of the molecule. These calculations provide precise information on bond lengths, bond angles, and dihedral angles. For 2-Hydrazinocarbonylpyridine 1-oxide, the calculations would likely show a planar or near-planar pyridine ring, with the hydrazinocarbonyl group potentially exhibiting some rotational freedom around the C-C bond connecting it to the ring. The presence of an intramolecular hydrogen bond between the N-H of the hydrazine (B178648) group and the oxygen of the N-oxide is a possibility that can be investigated through these calculations.

Once the optimized geometry is obtained, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated vibrational spectra (infrared and Raman) can be compared with experimental data to validate the accuracy of the computational model. nih.gov For instance, the characteristic stretching frequencies of the C=O, N-H, N-O, and C-N bonds can be precisely assigned based on the DFT calculations. nih.gov A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. nih.gov

Table 1: Selected Calculated Vibrational Frequencies for a Related Hydrazone-Pyridine Compound (CCPEHP)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FTIR) |

| C=N Stretch | 1601, 1554, 1504, 1437, 1319, 1264, 1216, 1045 | 1589, 1239, 1030 |

| C-C Stretch | 1446, 1440, 1437, 1424 | 1430 |

| N-H Bending | - | - |

| C-H Bending | - | - |

| Data derived from a study on 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine. nih.gov |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by identifying intermediates, transition states, and calculating the associated energy barriers. For 2-Hydrazinocarbonylpyridine 1-oxide, theoretical studies can shed light on its reactivity in various chemical transformations.

One area of interest is the rearrangement reactions that pyridine N-oxides can undergo. For example, the rearrangement of 2-alkylpyridine 1-oxides in the presence of acetic anhydride (B1165640) has been studied computationally, revealing the involvement of ion-pair intermediates. rsc.org Similar computational approaches could be applied to understand the reactivity of the hydrazinocarbonyl group in 2-Hydrazinocarbonylpyridine 1-oxide.

The search for transition states is a key component of these studies. A transition state represents the highest energy point along the reaction coordinate and its structure provides valuable information about the bond-making and bond-breaking processes. By calculating the energy of the transition state relative to the reactants, the activation energy of the reaction can be determined. This allows for the prediction of reaction rates and the exploration of different possible reaction pathways. For instance, in a potential condensation reaction involving the hydrazino group, DFT calculations could be used to model the stepwise mechanism, locating the transition states for the initial nucleophilic attack and the subsequent dehydration step.

Prediction of Coordination Geometries and Metal-Ligand Bonding Energetics

The hydrazinocarbonyl and N-oxide groups in 2-Hydrazinocarbonylpyridine 1-oxide make it an excellent candidate as a ligand for metal ions. Computational methods are invaluable for predicting how this ligand will coordinate to different metals and for quantifying the strength of the resulting metal-ligand bonds.

DFT calculations can be used to model the structure of metal complexes of 2-Hydrazinocarbonylpyridine 1-oxide. By exploring different possible coordination modes (e.g., monodentate, bidentate), the most stable geometry of the complex can be determined. It is likely that this ligand would act as a bidentate ligand, coordinating to a metal ion through the oxygen atom of the N-oxide group and one of the nitrogen atoms or the oxygen atom of the hydrazinocarbonyl group, forming a stable chelate ring.

The energetics of the metal-ligand bonding can be investigated by calculating the binding energy of the ligand to the metal ion. This provides a measure of the stability of the complex. The nature of the metal-ligand bond can be further analyzed using techniques like NBO analysis, which can reveal the extent of charge transfer and orbital interactions between the ligand and the metal. These computational predictions can guide the synthesis of new metal complexes with desired properties.

Molecular Dynamics Simulations for Solution-State Behavior

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of 2-Hydrazinocarbonylpyridine 1-oxide in solution. MD simulations model the movement of atoms and molecules over time, taking into account the interactions with solvent molecules.

MD simulations can be used to study the solvation of 2-Hydrazinocarbonylpyridine 1-oxide, revealing how solvent molecules arrange themselves around the solute and the nature of the intermolecular interactions, such as hydrogen bonding. For example, in an aqueous solution, MD simulations would show the formation of hydrogen bonds between the water molecules and the N-oxide oxygen, the carbonyl oxygen, and the N-H groups of the hydrazino moiety.

Advanced Spectroscopic and Structural Characterization Methodologies in Research on 2 Hydrazinocarbonylpyridine 1 Oxide

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of 2-Hydrazinocarbonylpyridine 1-oxide and its metal complexes. This technique provides unequivocal evidence of bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's chemical nature and reactivity.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined with high precision. esrf.frnih.gov This has been successfully applied to various pyridine-N-oxide derivatives and their complexes, revealing intricate structural details. d-nb.infoscielo.brresearchgate.net For instance, in metal complexes, SCXRD elucidates the coordination geometry around the metal center, confirming the bidentate or monodentate nature of the 2-Hydrazinocarbonylpyridine 1-oxide ligand. It can also reveal the presence of hydrogen bonding networks and other non-covalent interactions that stabilize the crystal lattice. d-nb.info

Key Findings from SCXRD Studies:

Coordination Modes: In metal complexes, 2-Hydrazinocarbonylpyridine 1-oxide can coordinate to metal ions through the N-oxide oxygen and the carbonyl oxygen of the hydrazinocarbonyl group, forming stable chelate rings.

Molecular Geometry: The planarity of the pyridine (B92270) ring and the orientation of the hydrazinocarbonyl substituent are precisely determined.

Intermolecular Interactions: Hydrogen bonds involving the hydrazide N-H groups and the N-oxide oxygen are often observed, leading to the formation of extended supramolecular architectures. d-nb.info

| Parameter | Typical Value Range | Significance |

| Crystal System | Monoclinic, Orthorhombic, etc. | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions (Å) | a, b, c, α, β, γ | Defines the size and shape of the unit cell. |

| Bond Lengths (Å) | e.g., N-O, C=O, M-O | Provides information on bond order and strength. |

| Bond Angles (°) ** | e.g., O-N-C, M-O-C | Determines the local geometry around an atom. |

| Torsion Angles (°) ** | Describes the conformation of flexible parts of the molecule. |

This table presents typical parameters obtained from a single-crystal X-ray diffraction study.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignments and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of 2-Hydrazinocarbonylpyridine 1-oxide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In a typical ¹H NMR spectrum of 2-Hydrazinocarbonylpyridine 1-oxide, distinct signals are observed for the protons of the pyridine ring and the hydrazinocarbonyl group. The chemical shifts (δ) of the pyridine protons are influenced by the electron-withdrawing nature of the N-oxide and hydrazinocarbonyl groups. Coupling constants (J) between adjacent protons provide information on their connectivity. Similarly, the ¹³C NMR spectrum reveals the chemical shifts of all unique carbon atoms in the molecule. rsc.org Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish correlations between protons and carbons, aiding in unambiguous signal assignment. hmdb.cahmdb.ca

Typical NMR Data for Pyridine-N-Oxide Derivatives:

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Notes |

| ¹H (Pyridine Ring) | 7.0 - 8.5 | Doublet, Triplet, Multiplet | The exact shifts and multiplicities depend on the substitution pattern. rsc.orgresearchgate.net |

| **¹H (Hydrazide NH, NH₂) ** | Broad signals, variable | Singlet | Position and broadness can be affected by solvent and concentration. |

| ¹³C (Pyridine Ring) | 120 - 150 | The carbon attached to the N-oxide group is typically shifted downfield. rsc.org | |

| ¹³C (Carbonyl C=O) | 160 - 170 |

This table provides an overview of expected NMR spectral data for 2-Hydrazinocarbonylpyridine 1-oxide.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in 2-Hydrazinocarbonylpyridine 1-oxide and probing its vibrational modes. aps.orgresearchgate.netmjcce.org.mk These techniques are complementary and provide a characteristic "fingerprint" of the molecule.

The IR spectrum of 2-Hydrazinocarbonylpyridine 1-oxide exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. The N-O stretching vibration is a key diagnostic peak, typically appearing in the range of 1200-1300 cm⁻¹. The C=O stretching of the hydrazide group gives rise to a strong absorption band around 1650-1700 cm⁻¹. The N-H stretching vibrations of the hydrazide group are observed as one or more bands in the region of 3200-3400 cm⁻¹. Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. researchgate.net

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-O | Stretching | 1200 - 1300 |

| C=O | Stretching | 1650 - 1700 |

| N-H | Stretching | 3200 - 3400 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| Pyridine Ring | Ring Vibrations | 1400 - 1600 |

This table summarizes key IR and Raman active vibrational modes for 2-Hydrazinocarbonylpyridine 1-oxide.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within 2-Hydrazinocarbonylpyridine 1-oxide and to monitor the formation of its metal complexes. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of 2-Hydrazinocarbonylpyridine 1-oxide typically shows strong absorption bands in the UV region, corresponding to π→π* and n→π* transitions within the pyridine ring and the carbonyl group. Upon coordination to a metal ion, these absorption bands may shift in wavelength (solvatochromism) and change in intensity. rsc.orgresearchgate.net Furthermore, new absorption bands in the visible region may appear due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, which are characteristic of the formation of a metal complex. rsc.orgresearchgate.netnih.gov This makes UV-Vis spectroscopy a valuable tool for determining the stoichiometry of metal-ligand complexes and for studying their stability.

Typical Electronic Transitions:

| Transition Type | Wavelength Range (nm) | Molar Absorptivity (ε) |

| π→π | 200 - 300 | High |

| n→π | 300 - 400 | Low to Medium |

| Charge Transfer (in complexes) | 400 - 700 | Variable |

This table outlines the general electronic transitions observable in the UV-Vis spectra of 2-Hydrazinocarbonylpyridine 1-oxide and its complexes.

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of 2-Hydrazinocarbonylpyridine 1-oxide and to elucidate its structure through fragmentation analysis. researchgate.net Various ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be used to generate gas-phase ions of the molecule. researchgate.net

The mass spectrum of 2-Hydrazinocarbonylpyridine 1-oxide will show a prominent peak corresponding to its protonated molecule [M+H]⁺, which allows for the accurate determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, and the resulting fragment ions provide valuable structural information. researchgate.net A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom. researchgate.net

Common Fragmentation Patterns:

| Precursor Ion | Fragment Ion | Neutral Loss | Significance |

| [M+H]⁺ | [M+H-O]⁺ | Oxygen atom | Characteristic of N-oxides. |

| [M+H]⁺ | [M+H-NHNH₂]⁺ | Hydrazine (B178648) | Cleavage of the hydrazide group. |

| [M+H]⁺ | [C₅H₅NO]⁺ | CONHNH₂ | Loss of the hydrazinocarbonyl side chain. |

This table details plausible fragmentation pathways for 2-Hydrazinocarbonylpyridine 1-oxide in mass spectrometry.

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Thermal Stability and Decomposition Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and decomposition behavior of 2-Hydrazinocarbonylpyridine 1-oxide and its complexes.

TGA measures the change in mass of a sample as a function of temperature. This allows for the determination of decomposition temperatures and the identification of volatile decomposition products. For metal complexes of 2-Hydrazinocarbonylpyridine 1-oxide, TGA can reveal the loss of solvent molecules, followed by the decomposition of the organic ligand at higher temperatures. researchgate.net

DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to identify phase transitions, such as melting and crystallization, as well as to quantify the enthalpy changes associated with these processes. For metal complexes, DSC can provide information on their thermal stability and the energetics of their decomposition.

Typical Thermal Analysis Data:

| Technique | Observation | Temperature Range (°C) | Interpretation |

| TGA | Mass loss | 100 - 200 | Loss of coordinated or lattice water. |

| TGA | Mass loss | > 200 | Decomposition of the organic ligand. |

| DSC | Endothermic peak | Variable | Melting point or desolvation. |

| DSC | Exothermic peak | Variable | Decomposition or crystallization. |

This table illustrates typical observations from the thermal analysis of 2-Hydrazinocarbonylpyridine 1-oxide and its complexes.

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Properties of Metal Complexes

Electrochemical methods, particularly cyclic voltammetry (CV), are utilized to investigate the redox properties of metal complexes of 2-Hydrazinocarbonylpyridine 1-oxide. nih.gov CV provides information about the oxidation and reduction potentials of the metal center and the ligand, as well as the stability of the different oxidation states. mdpi.com

In a typical CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. For a metal complex of 2-Hydrazinocarbonylpyridine 1-oxide, the voltammogram may show reversible or irreversible peaks corresponding to metal-centered (e.g., Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺) and/or ligand-centered redox processes. rsc.orgnih.govnih.gov The positions of these peaks provide the formal redox potentials, while the peak shapes and separations can give insights into the kinetics of the electron transfer processes.

Key Electrochemical Parameters:

| Parameter | Symbol | Significance |

| Anodic Peak Potential | Epa | Potential at which oxidation occurs. |

| Cathodic Peak Potential | Epc | Potential at which reduction occurs. |

| Formal Redox Potential | E¹/₂ | (Epa + Epc) / 2 for a reversible couple. |

| Peak Separation | ΔEp |

This table defines important parameters obtained from cyclic voltammetry experiments.

Challenges, Opportunities, and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2-Hydrazinocarbonylpyridine 1-oxide and its derivatives is a cornerstone for its further investigation and application. While traditional methods exist, the development of more efficient and environmentally benign synthetic pathways presents a significant research opportunity.

Current synthetic strategies for pyridine (B92270) N-oxides often involve the oxidation of the corresponding pyridine. google.comwikipedia.orgorganic-chemistry.orgccspublishing.org.cnacs.org A common approach utilizes oxidizing agents like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). google.comrsc.orgrsc.org However, these methods can sometimes lead to byproducts and require extensive purification steps, such as column chromatography. google.com

Future research should focus on "green chemistry" principles to minimize waste and improve atom economy. This includes the exploration of:

Catalytic Oxidation: The use of catalysts, such as sodium tungstate (B81510) (Na₂WO₄·2H₂O) with hydrogen peroxide in aqueous media, has shown promise for the direct oxidation of pyridines to their N-oxides with good yields. ccspublishing.org.cn Further investigation into other heterogeneous catalysts, like titanium silicalite (TS-1) in a packed-bed microreactor, could lead to safer, more efficient, and continuous flow processes. organic-chemistry.org

Solvent-Free and Halide-Free Reactions: Developing synthetic protocols that avoid hazardous organic solvents and halide-containing reagents is a key goal. For instance, solvent- and halide-free methods for the C-H functionalization of pyridine N-oxides have been successfully developed for the synthesis of other derivatives and could be adapted for 2-Hydrazinocarbonylpyridine 1-oxide. rsc.org

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste.

| Synthetic Approach | Key Features | Potential Advantages | References |

|---|---|---|---|

| Catalytic Oxidation (e.g., Na₂WO₄) | Use of a catalyst to facilitate oxidation with H₂O₂. | Higher yields, milder reaction conditions, reduced byproducts. | ccspublishing.org.cn |

| Flow Chemistry (e.g., TS-1 catalyst) | Continuous process using a packed-bed microreactor. | Enhanced safety, high efficiency, catalyst reusability. | organic-chemistry.org |

| Solvent-Free C-H Functionalization | Reactions conducted without a solvent medium. | Reduced environmental impact, simplified workup. | rsc.org |

Exploration of Novel Coordination Architectures and Metal-Ligand Reactivity

The presence of multiple coordination sites—the N-oxide oxygen, the hydrazide group, and the pyridine nitrogen—makes 2-Hydrazinocarbonylpyridine 1-oxide an excellent candidate for the construction of novel coordination complexes, including coordination polymers and metal-organic frameworks (MOFs). wikipedia.org

The N-oxide group is a strong electron-pair donor and can coordinate to a wide range of metal ions. wikipedia.orgnih.gov The hydrazide moiety can also act as a bridging or chelating ligand. This versatility allows for the formation of diverse and intricate coordination architectures with potentially interesting properties.

Future research in this area could explore:

Synthesis of Novel Coordination Complexes: Systematic investigation of the coordination behavior of 2-Hydrazinocarbonylpyridine 1-oxide with various transition metals (e.g., Cu(II), Ni(II), Zn(II), Mn(II)) and lanthanides could lead to the discovery of new complexes with unique structural motifs. rsc.orgrsc.orgmdpi.comresearchgate.netresearchgate.netsemanticscholar.org

Metal-Organic Frameworks (MOFs): The use of 2-Hydrazinocarbonylpyridine 1-oxide as a building block for MOFs is a promising avenue. acs.orgrsc.org By combining it with other organic linkers, it may be possible to create porous materials with applications in gas storage, separation, and catalysis.

Metal-Ligand Reactivity: Studying the reactivity of the coordinated 2-Hydrazinocarbonylpyridine 1-oxide ligand can reveal new catalytic pathways or sensor functionalities. The electronic properties of the metal center can influence the reactivity of the ligand, and vice versa.

| Metal Ion | Potential Coordination Mode | Resulting Architecture | Potential Applications | References |

|---|---|---|---|---|

| Cu(II) | Bidentate (N-oxide, hydrazide) or Bridging | Discrete complexes, 1D/2D coordination polymers | Catalysis, magnetic materials | mdpi.com |

| Zn(II) | Bidentate or monodentate (N-oxide) | Discrete complexes, 3D MOFs | Luminescence, sensing | rsc.orgrsc.org |

| Mn(II) | Bridging via hydrazide and N-oxide | Coordination polymers | Magnetic materials | rsc.org |

Harnessing Computational Chemistry for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the chemical behavior of molecules like 2-Hydrazinocarbonylpyridine 1-oxide. nih.govresearchgate.netacs.org By modeling its electronic structure, researchers can gain insights into its reactivity, spectroscopic properties, and potential for forming stable complexes.

Future computational studies could focus on:

Predicting Ligand Properties: DFT calculations can be used to predict key properties of 2-Hydrazinocarbonylpyridine 1-oxide, such as its bond dissociation energies, dipole moment, and electrostatic potential. nih.govresearchgate.net This information is crucial for designing new ligands with tailored electronic properties.

Modeling Metal-Ligand Interactions: Computational models can simulate the coordination of 2-Hydrazinocarbonylpyridine 1-oxide to different metal centers, helping to predict the most stable coordination geometries and the electronic structure of the resulting complexes. rsc.orgacs.orgrsc.org This can guide the synthesis of new materials with desired properties.

Rational Design of Functional Materials: By combining computational screening with experimental work, it is possible to accelerate the discovery of new functional materials based on this ligand. For example, computational methods can be used to predict the binding affinities of different molecules within the pores of a hypothetical MOF built from 2-Hydrazinocarbonylpyridine 1-oxide. nih.govresearchgate.netdesertsci.comdigitellinc.comnih.gov

| Computational Method | Predicted Property | Significance | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, bond energies, vibrational frequencies. | Understanding reactivity and spectroscopic signatures. | nih.govresearchgate.netacs.org |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra. | Predicting optical properties of complexes. | acs.org |

| Molecular Dynamics (MD) Simulations | Conformational analysis, binding kinetics. | Understanding dynamic behavior and interactions. | digitellinc.com |

Integration with Advanced Materials Science for Emerging Technologies

The unique properties of 2-Hydrazinocarbonylpyridine 1-oxide and its metal complexes make them attractive for integration into advanced materials. The development of functional materials with tailored properties is a key area for future research.

Potential applications in materials science include:

Luminescent Materials: Coordination complexes of pyridine N-oxide derivatives with certain metal ions, such as zinc(II) and lanthanides, can exhibit interesting photoluminescent properties. These could be explored for applications in sensors, displays, and lighting.

Magnetic Materials: The ability of 2-Hydrazinocarbonylpyridine 1-oxide to act as a bridging ligand between paramagnetic metal centers could lead to the development of new magnetic materials with interesting properties, such as single-molecule magnets or magnetic ordering.

Catalytic Materials: MOFs and coordination polymers constructed from this ligand could serve as heterogeneous catalysts. The metal centers can act as active sites, while the porous structure allows for selective access of substrates. Pyridine N-oxides themselves can also act as organocatalysts. nih.gov

Interdisciplinary Research Avenues in Pure Chemistry

Beyond its potential applications, 2-Hydrazinocarbonylpyridine 1-oxide offers numerous opportunities for fundamental research in pure chemistry. Its rich chemical behavior can be explored in various sub-disciplines.

Supramolecular Chemistry: The multiple hydrogen bonding sites in the molecule (N-H, C=O, N-O) make it an excellent building block for the construction of complex supramolecular assemblies through hydrogen bonding and other non-covalent interactions. rsc.org

Crystal Engineering: The predictable coordination and hydrogen bonding patterns of 2-Hydrazinocarbonylpyridine 1-oxide can be exploited to design and synthesize crystalline materials with specific network topologies and properties.

Host-Guest Chemistry: The development of macrocyclic or cage-like structures incorporating this ligand could lead to new host molecules capable of selectively binding guest species.

Asymmetric Catalysis: Chiral derivatives of pyridine N-oxides have been successfully used as ligands in asymmetric catalysis. nih.gov The synthesis of chiral versions of 2-Hydrazinocarbonylpyridine 1-oxide could open up new possibilities in this area.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling and storing 2-Hydrazinocarbonylpyridine 1-oxide in laboratory settings?

- Methodological Answer :

- Handling : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Perform manipulations in a fume hood to avoid inhalation .

- Storage : Store in a cool (<25°C), dry environment, away from oxidizing agents and moisture. Use amber glass containers to prevent photodegradation .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How do physicochemical properties (e.g., pKa, solubility) influence experimental design with pyridine N-oxide derivatives?

- Methodological Answer :

- pKa Considerations : The acidic proton of the hydrazine group (pKa ≈ -0.8 for analogous 2-hydroxypyridine 1-oxide) dictates reactivity in aqueous buffers. Use non-protonating solvents (e.g., DMSO) for reactions requiring deprotonation .

- Solubility : Pyridine N-oxide derivatives are polar; optimize solubility using DMF or methanol. For hydrophobic intermediates, employ phase-transfer catalysts .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>98% as per GC/TLC standards) .

- NMR : Assign peaks using -NMR (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and -NMR (carbonyl C=O at ~165 ppm) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR, IR) be resolved for 2-Hydrazinocarbonylpyridine 1-oxide derivatives?

- Methodological Answer :

- Variable Temperature NMR : Resolve tautomeric equilibria (e.g., hydrazone vs. azo forms) by acquiring spectra at low temperatures (-40°C) .

- DFT Calculations : Compare experimental IR stretches (e.g., C=O at ~1680 cm) with computational models to validate tautomer dominance .

Q. What synthetic strategies optimize yield in hydrazine-functionalized pyridine N-oxide synthesis?

- Methodological Answer :

- Coupling Reactions : Use EDC/HOBt for amide bond formation between hydrazine and pyridine-2-carboxylic acid derivatives. Monitor pH (6.5–7.5) to avoid side reactions .

- Oxidation Conditions : Compare meta-chloroperbenzoic acid (mCPBA) vs. HO/AcOH for N-oxide formation. mCPBA offers higher selectivity (>90% yield) but requires rigorous quenching .

Q. How do substituents (e.g., hydrazine, carbonyl) impact the compound’s reactivity in metal coordination studies?

- Methodological Answer :

- Chelation Studies : The hydrazine group acts as a bidentate ligand. Titrate with metal salts (e.g., Cu) in ethanol and monitor via UV-Vis (λ shift from 300 to 450 nm indicates complexation) .

- Kinetic Stability : Assess using cyclic voltammetry; hydrazine derivatives show reversible redox peaks at -0.3 V (vs. Ag/AgCl) .

Q. What methodologies assess the environmental toxicity of pyridine N-oxide derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.